molecular formula C9H19N B2738460 2-Ethyl-1,6-dimethylpiperidine CAS No. 865074-84-6

2-Ethyl-1,6-dimethylpiperidine

Cat. No.: B2738460
CAS No.: 865074-84-6
M. Wt: 141.258
InChI Key: YGHLDCUNOYNRFR-UHFFFAOYSA-N
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Description

2-Ethyl-1,6-dimethylpiperidine is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. Piperidine and its derivatives are significant in the field of organic chemistry due to their presence in various pharmaceuticals and natural products . The compound this compound is characterized by the presence of ethyl and methyl groups attached to the piperidine ring, which can influence its chemical properties and reactivity.

Preparation Methods

The synthesis of 2-Ethyl-1,6-dimethylpiperidine can be achieved through several synthetic routes. One common method involves the hydrogenation of pyridine derivatives in the presence of catalysts such as palladium or rhodium . This method combines multiple reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction . Industrial production methods often utilize similar catalytic hydrogenation processes to ensure high yields and cost-effectiveness.

Chemical Reactions Analysis

2-Ethyl-1,6-dimethylpiperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The compound can also participate in substitution reactions with halogens or other electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used, but they often include further substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 2-Ethyl-1,6-dimethylpiperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to modulate various signaling pathways, including the NF-κB and PI3K/Akt pathways, which are involved in cell proliferation, apoptosis, and inflammation . The compound can also interact with enzymes and receptors, leading to changes in cellular functions and therapeutic effects.

Comparison with Similar Compounds

Properties

IUPAC Name

2-ethyl-1,6-dimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-4-9-7-5-6-8(2)10(9)3/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHLDCUNOYNRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(N1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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